

Technical Support Center: IMGC936

Maytansinoid Payload Off-Target Effects

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Compound of Interest

Compound Name: CI-936

Cat. No.: B1248023

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This technical support center is designed for researchers, scientists, and drug development professionals utilizing the antibody-drug conjugate (ADC) IMGC936. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of its maytansinoid payload, DM21.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the IMGC936 maytansinoid payload?

A1: The payload of IMGC936 is DM21, a potent microtubule-disrupting maytansinoid.^{[1][2][3]} Upon internalization of the ADC by ADAM9-expressing tumor cells, the DM21 payload is released.^{[4][5]} It then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.^{[3][6]}

Q2: What are the known off-target effects of maytansinoid payloads like DM21?

A2: The primary off-target effect of maytansinoid payloads, particularly those with cleavable linkers like DM21, is the "bystander effect".^{[7][8]} This occurs when the cytotoxic payload, after being released from the target cell, diffuses across cell membranes and kills neighboring antigen-negative cells.^{[8][9]} While this can enhance anti-tumor activity in heterogeneous tumors, it can also contribute to toxicity in healthy tissues.^[9] General maytansinoid-related toxicities can include hepatotoxicity and hematological side effects.^{[9][10]}

Q3: How does the design of the DM21 payload in IMGC936 influence its off-target effects?

A3: DM21 is a next-generation maytansinoid specifically designed to have greater bystander killing activity compared to earlier maytansinoids like DM4.[\[1\]](#)[\[11\]](#) This is achieved through the properties of its metabolites, which are more hydrophobic and membrane-permeable, allowing for efficient diffusion into adjacent cells.[\[4\]](#)[\[12\]](#)

Q4: Is there quantitative data available on the off-target protein binding of the DM21 payload?

A4: As of the latest available public information, specific quantitative data from broad screening assays (e.g., kinome scans) for the DM21 payload is not readily available. Such studies are crucial for identifying specific off-target protein interactions that could lead to unexpected toxicities. A template for presenting such data, should it become available through internal or future studies, is provided in the "Quantitative Data" section below.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines in co-culture experiments.

- Possible Cause: This is likely due to the bystander effect of the DM21 payload. The released and processed payload (DM50/DM51) is cell-permeable and can kill adjacent antigen-negative cells.[\[4\]](#)
- Troubleshooting Steps:
 - Confirm Target Expression: Verify the antigen-negative status of your control cell line using flow cytometry or western blotting.
 - Titrate ADC Concentration: Perform a dose-response experiment to determine the concentration at which the bystander effect becomes prominent.
 - Utilize a Conditioned Media Assay: To confirm the role of released payload, perform a conditioned media transfer experiment as detailed in the "Experimental Protocols" section.
 - Consider a Non-cleavable Linker Control: If available, an ADC with a non-cleavable linker and the same payload can serve as a negative control for the bystander effect, as the payload is less likely to be released and diffuse out of the target cell.

Issue 2: Inconsistent results in in vitro cytotoxicity assays.

- Possible Cause: Variability in cell health, seeding density, or assay timing can lead to inconsistent results. The stability of the ADC and its payload in the culture medium can also be a factor.
- Troubleshooting Steps:
 - Standardize Cell Culture Conditions: Ensure consistent cell passage number, viability, and seeding density for all experiments.
 - Optimize Incubation Time: The cytotoxic effects of maytansinoids are cell-cycle dependent. Optimize the incubation time to allow for the full manifestation of cytotoxic effects.
 - Fresh Reagent Preparation: Prepare fresh dilutions of the ADC for each experiment.
 - Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the ADC is consistent across all wells and is not contributing to cytotoxicity.

Issue 3: Discrepancy between in vitro and in vivo results.

- Possible Cause: The tumor microenvironment, ADC pharmacokinetics, and metabolism in an in vivo setting are significantly more complex than in vitro models. The bystander effect can also be more pronounced and have different consequences in a three-dimensional tumor.
- Troubleshooting Steps:
 - Evaluate ADC Stability: Assess the stability of the ADC in plasma.
 - Analyze Payload Metabolism: Investigate the metabolic profile of the DM21 payload in vivo to identify active metabolites.
 - Immunohistochemistry of Tumor Tissue: Analyze tumor sections to assess ADC penetration and the spatial distribution of target-positive and negative cells.

Quantitative Data

Currently, specific public data on the off-target kinase or protein binding profile of the DM21 maytansinoid payload is limited. The following table is a template for researchers to summarize their own experimental findings from off-target screening assays.

Kinase/Protein Target	IC50 / Kd (nM)	Assay Type	Notes
Example: Kinase A	[Insert Value]	e.g., KinomeScan	[e.g., Relevant pathway]
Example: Protein B	[Insert Value]	e.g., SPR	[e.g., Potential for off-target toxicity]
...

Researchers are encouraged to perform comprehensive off-target profiling to better understand the selectivity of the DM21 payload.

Experimental Protocols

1. In Vitro Bystander Cytotoxicity Assay (Co-culture Method)

- Objective: To quantify the off-target killing of antigen-negative cells by the IMGC936 ADC in the presence of antigen-positive cells.
- Methodology:
 - Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
 - Co-culture the fluorescently labeled antigen-negative cells with unlabeled antigen-positive cells at various ratios (e.g., 1:1, 1:5, 1:10).
 - Treat the co-cultures with a serial dilution of IMGC936. Include monocultures of each cell line as controls.
 - After a predetermined incubation period (e.g., 72-96 hours), assess the viability of the antigen-negative cells using flow cytometry or high-content imaging by gating on the

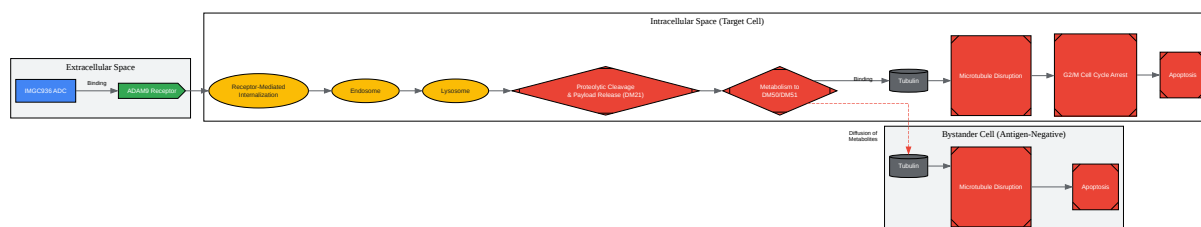
fluorescent signal.

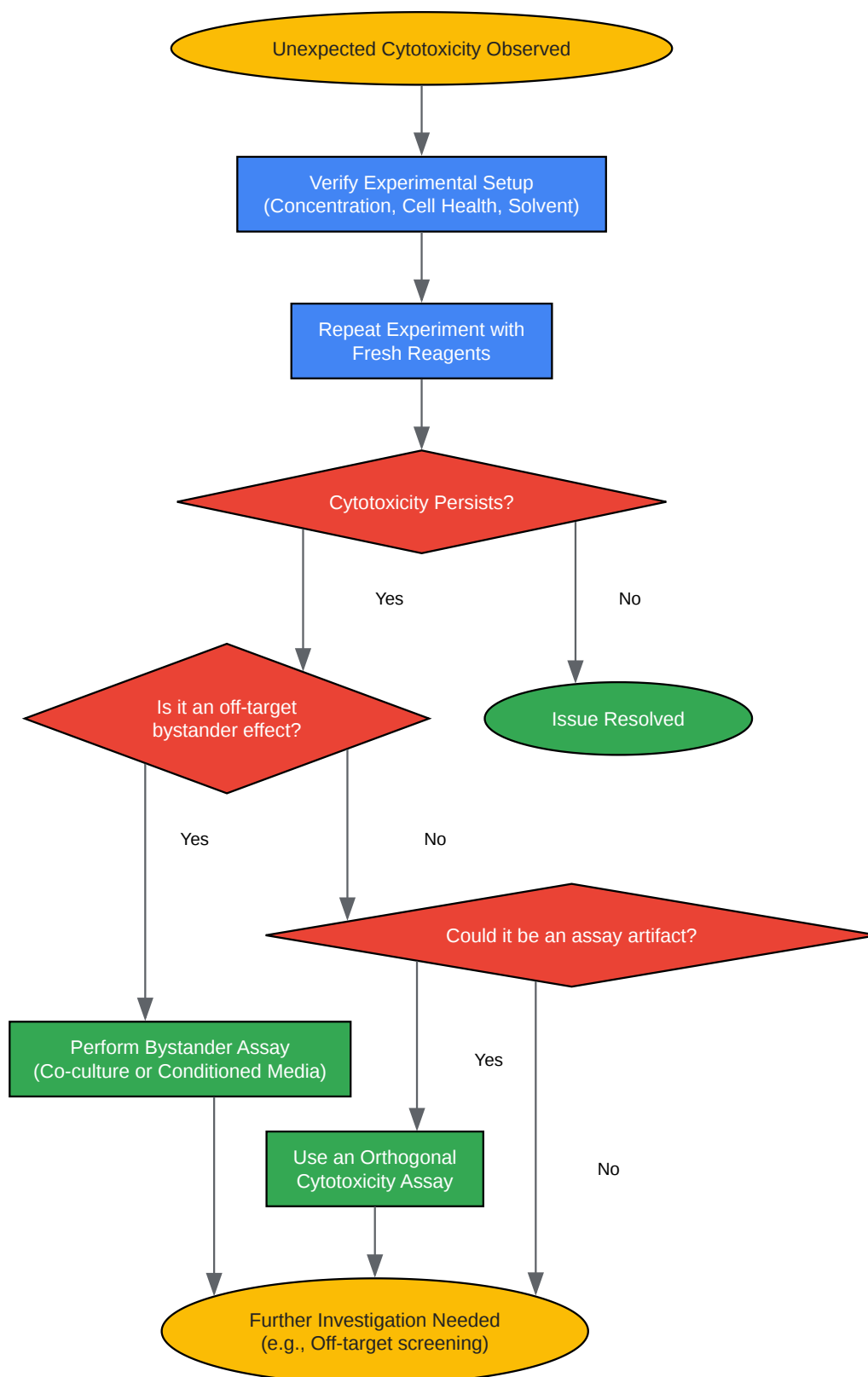
- Calculate the IC50 value for the bystander killing effect.

2. Conditioned Media Transfer Assay

- Objective: To determine if the cytotoxic bystander effect is mediated by a secreted, stable metabolite of the DM21 payload.
- Methodology:
 - Culture the antigen-positive cells and treat them with a cytotoxic concentration of IMG936 for a set period (e.g., 48 hours).
 - Collect the conditioned media from the treated antigen-positive cells.
 - Centrifuge and filter the conditioned media to remove any cells or debris.
 - Apply the conditioned media to a culture of antigen-negative cells.
 - Assess the viability of the antigen-negative cells after a suitable incubation period (e.g., 48-72 hours) using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).

Visualizations





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